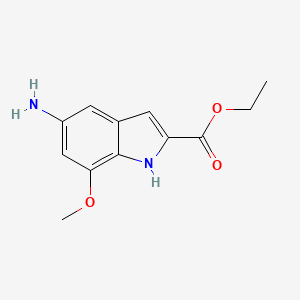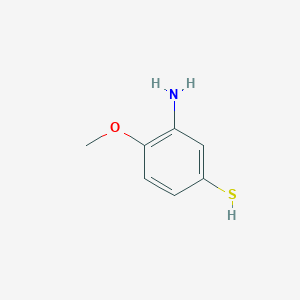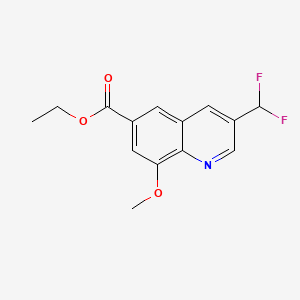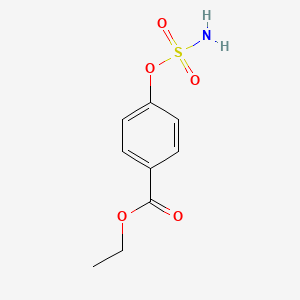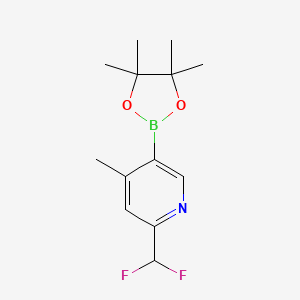
(6-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester is an organoboron compound that has gained attention in the field of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid ester group attached to a pyridine ring, which is further substituted with a difluoromethyl and a methyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-(difluoromethyl)-4-methylpyridine.
Borylation Reaction: The pyridine derivative undergoes a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures (80-100°C) for several hours.
Purification: The resulting this compound is purified using standard techniques such as column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Cross-Coupling Reactions: this compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. These reactions typically involve a palladium catalyst and a base such as sodium hydroxide or potassium phosphate.
Oxidation and Reduction: The compound can undergo oxidation to form the corresponding boronic acid or reduction to yield the corresponding borane.
Substitution Reactions: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Palladium Catalysts: Palladium acetate, tetrakis(triphenylphosphine)palladium(0)
Bases: Potassium carbonate, sodium hydroxide, potassium phosphate
Solvents: Tetrahydrofuran, dimethylformamide, toluene
Major Products:
Cross-Coupling Products: Biaryl compounds, heteroaryl compounds
Oxidation Products: Boronic acids
Reduction Products: Boranes
Wissenschaftliche Forschungsanwendungen
(6-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester has a wide range of applications in scientific research:
Organic Synthesis: It is used as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the development of novel drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the preparation of advanced materials, such as polymers and electronic devices, due to its ability to form stable carbon-boron bonds.
Biological Research: The compound is utilized in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of (6-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester is primarily related to its ability to participate in cross-coupling reactions. The boronic acid ester group interacts with palladium catalysts to form reactive intermediates, which then undergo transmetalation and reductive elimination to form carbon-carbon bonds. This mechanism is crucial for the formation of biaryl and heteroaryl compounds, which are important in various chemical and biological applications.
Vergleich Mit ähnlichen Verbindungen
- (4-Methylpyridin-3-YL)boronic acid pinacol ester
- (6-(Trifluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester
- (6-(Difluoromethyl)-4-chloropyridin-3-YL)boronic acid pinacol ester
Comparison:
- Structural Differences: The presence of different substituents (e.g., difluoromethyl vs. trifluoromethyl) can significantly impact the reactivity and stability of the compounds.
- Reactivity: (6-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester exhibits unique reactivity due to the electron-withdrawing effects of the difluoromethyl group, which can enhance its ability to participate in cross-coupling reactions.
- Applications: While similar compounds may be used in similar applications, the specific properties of this compound make it particularly valuable in the synthesis of pharmaceuticals and advanced materials.
Eigenschaften
Molekularformel |
C13H18BF2NO2 |
|---|---|
Molekulargewicht |
269.10 g/mol |
IUPAC-Name |
2-(difluoromethyl)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C13H18BF2NO2/c1-8-6-10(11(15)16)17-7-9(8)14-18-12(2,3)13(4,5)19-14/h6-7,11H,1-5H3 |
InChI-Schlüssel |
VDXVHQOGXOLLJL-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


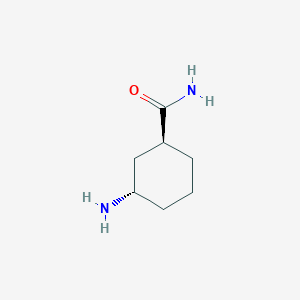
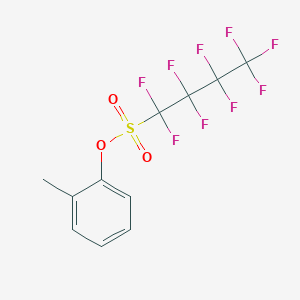
![7-(((4-Methylbenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13919174.png)
![5,6-Dichloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13919187.png)
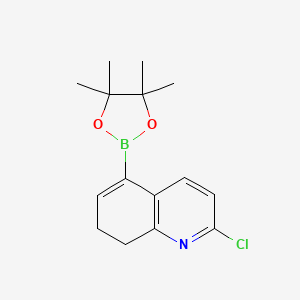
![6-bromo-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13919205.png)
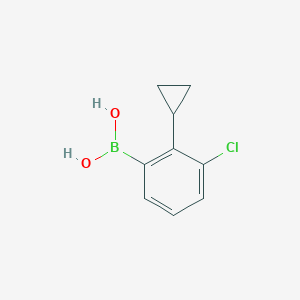
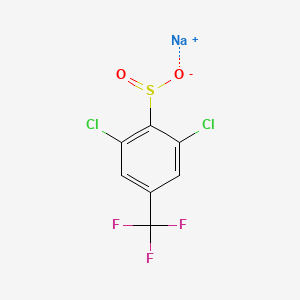
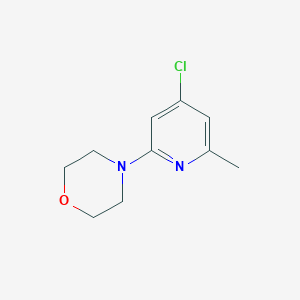
![2-fluoro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B13919224.png)
